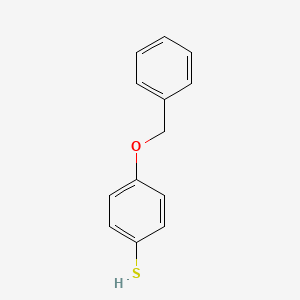

4-(Benzyloxy)thiophenol

Description

Strategic Importance of Thiophenol Derivatives in Modern Synthetic Transformations

Thiophenol and its derivatives are crucial building blocks in organic synthesis. wikipedia.orgbeilstein-journals.org They serve as key intermediates in the production of pharmaceuticals, agrochemicals, and polymers. d-nb.infocymitquimica.com The sulfhydryl (-SH) group in these compounds is highly nucleophilic, allowing for a variety of reactions such as alkylation, and addition to carbonyls. wikipedia.org This reactivity makes thiophenol derivatives valuable reagents in the formation of carbon-sulfur bonds, which are integral to many biologically active molecules and materials. wiley.com

Thiophenol derivatives are utilized in a range of synthetic strategies:

Cross-coupling reactions: Transition-metal-catalyzed reactions, such as the Migita and Ullmann-type couplings, enable the formation of aryl thioethers from aryl halides and thiols. beilstein-journals.orgthieme-connect.com

Michael additions: The nucleophilic nature of the thiolate anion facilitates its addition to α,β-unsaturated carbonyl compounds, a reaction widely used in the synthesis of complex organic molecules. wikipedia.orgwiley.com

Synthesis of heterocycles: Thiophenols are precursors to various sulfur-containing heterocyclic compounds, which are prominent in medicinal chemistry. nih.govbohrium.com

The incorporation of different substituents onto the aromatic ring of thiophenol allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and the properties of the resulting products. nih.gov

Significance of the Benzyloxy Protecting Group in Chemical Synthesis

The benzyl (B1604629) group (Bn), often introduced as a benzyl ether, is a widely used protecting group for alcohols in multi-step organic synthesis. wikipedia.orgwiley.com Protecting groups are essential for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions during a chemical transformation at another site in the molecule. jocpr.comwikipedia.org

Key features of the benzyloxy protecting group include:

Stability: Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents. wiley.com

Introduction: It can be readily introduced by reacting an alcohol with benzyl bromide or benzyl chloride in the presence of a base. wikipedia.org

Removal (Deprotection): The benzyl group can be removed under relatively mild conditions, most commonly by catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), which yields the deprotected alcohol and toluene (B28343). organic-chemistry.org This method is advantageous as it is often clean and high-yielding.

The use of protecting groups like the benzyloxy group is a cornerstone of modern synthetic strategy, enabling the synthesis of complex molecules with multiple functional groups. jocpr.comarxiv.org

Overview of Research Trajectories Involving 4-(Benzyloxy)thiophenol

Research involving this compound and its derivatives spans several areas of chemical science, primarily focusing on its application in organic synthesis and medicinal chemistry.

One significant area of research is its use as a precursor in the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated for their potential as multifunctional agents for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov In these studies, the 4-(benzyloxy)phenyl moiety is often incorporated into larger molecular scaffolds, such as benzothiazoles, to create compounds with specific biological targets. nih.gov

Another research trajectory focuses on its role in the development of new synthetic methodologies. The compound can serve as a model substrate to explore new coupling reactions or to study the reactivity of bifunctional molecules. smolecule.com The presence of both a protected phenol (B47542) and a reactive thiol allows for selective transformations at either functional group, making it a useful tool for developing orthogonal synthetic strategies.

Furthermore, the physical and chemical properties of this compound itself are of interest. Studies may investigate its reactivity patterns, spectroscopic characteristics, and potential applications in materials science. vulcanchem.com

Historical Context of Aryl Thiol Chemistry Relevant to this compound

The chemistry of aryl thiols, or thiophenols, has a rich history that has paved the way for the use of compounds like this compound. Early methods for the synthesis of thiophenols included the reduction of benzenesulfonyl chlorides and the reaction of organometallic reagents with elemental sulfur. wikipedia.org

A significant development in aryl thiol synthesis was the Leuckart thiophenol reaction, which utilized a diazonium salt derived from an aniline. wikipedia.org Another classic method is the Newman-Kwart rearrangement, which converts phenols to thiophenols via an O-aryl dialkylthiocarbamate intermediate. wikipedia.org

The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of aryl thioethers. beilstein-journals.org The work of Migita and others on palladium-catalyzed C-S bond formation, and the refinement of copper-catalyzed Ullmann-type couplings, provided more efficient and versatile routes to these compounds. thieme-connect.com These advancements have been critical for the synthesis of complex molecules containing the aryl thiol moiety.

More recently, there has been a focus on developing greener and more atom-economical methods for aryl thiol synthesis, including C-H activation strategies, although this area is still emerging for sulfur compounds compared to their oxygen analogues. beilstein-journals.orgd-nb.info

Conceptual Frameworks for Understanding this compound Reactivity

The reactivity of this compound can be understood through several key chemical concepts:

Nucleophilicity of the Thiol Group: The sulfur atom in the thiol group is highly nucleophilic, particularly in its deprotonated thiolate form. wikipedia.org This high nucleophilicity drives its participation in reactions such as S-alkylation and Michael additions. wikipedia.org

Acidity of the Thiol Group: Thiophenols are generally more acidic than phenols. The pKa of thiophenol is approximately 6.6, while that of phenol is around 10. wikipedia.org The acidity of the thiol proton in this compound allows for the easy formation of the corresponding thiolate anion with a suitable base, which is a key reactive intermediate.

Electronic Effects of Substituents: The benzyloxy group at the para position exerts an electron-donating effect through resonance, which can influence the reactivity of the thiol group and the aromatic ring. This effect can be quantitatively described using concepts like the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents on an aromatic ring. nih.gov

Protecting Group Chemistry: The benzyloxy group serves as a protecting group for the phenolic oxygen. wikipedia.org Its stability under various conditions and its selective removal are central to the synthetic utility of this compound. wiley.comorganic-chemistry.org Understanding the principles of protecting group strategy is crucial for designing multi-step syntheses involving this compound. jocpr.com

Redox Chemistry: The thiol group can be readily oxidized to form a disulfide bond. wikipedia.org This reversible oxidation-reduction is a key feature of thiol chemistry and can be utilized in various synthetic and biological contexts. acs.org

A comprehensive understanding of these conceptual frameworks allows chemists to predict and control the reactivity of this compound in complex synthetic endeavors.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂OS | vulcanchem.com |

| Appearance | Typically appears as a solid | evitachem.com |

| Synthesis | Commonly synthesized via nucleophilic aromatic substitution reactions. | evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRTZLQGVTVHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzyloxy Thiophenol and Its Precursors

Innovative Approaches for the Direct Synthesis of 4-(Benzyloxy)thiophenol

Direct synthesis of aryl thiols like this compound often involves the formation of a carbon-sulfur (C-S) bond. Contemporary research has focused on making this bond formation more efficient and environmentally benign through catalysis, electrochemistry, and photochemistry.

The construction of the C–S bond is a cornerstone of synthesizing aryl thiols and their derivatives. rsc.org Transition-metal catalysis has been instrumental in developing efficient cross-coupling reactions for this purpose. rsc.org Metals such as palladium, copper, nickel, iron, cobalt, rhodium, and gold have all been employed in catalytic systems to facilitate C-S bond formation. researchgate.net

A common strategy involves the coupling of an aryl halide with a sulfur source. For instance, copper-catalyzed reactions have proven effective for the synthesis of aryl thiols from aryl iodides. One such protocol uses copper iodide (CuI) with sulfur powder in the presence of a base like potassium carbonate (K2CO3), followed by reduction with sodium borohydride (B1222165) (NaBH4) to yield the thiophenol. organic-chemistry.org This method is tolerant of various functional groups, including methoxy (B1213986) groups similar to the benzyloxy moiety. organic-chemistry.org Another copper-catalyzed approach utilizes readily available sodium sulfide (B99878) nonahydrate (Na2S·9H2O) as the sulfur source, enabling the synthesis of aryl thiols from aryl iodides in very good yields. organic-chemistry.org

| Catalyst System | Aryl Substrate | Sulfur Source | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| CuI | Aryl Iodide | Sulfur Powder | K₂CO₃, DMF, 90°C; then NaBH₄ | organic-chemistry.org |

| CuI-nanoparticles | Aryl Halide | Sulfur Powder | Ligand-free, solvent-free; then reduction | organic-chemistry.org |

| Copper | Aryl Iodide | Na₂S·9H₂O | 1,2-Ethanedithiol (catalytic) | organic-chemistry.org |

| Palladium | Aryl Halide | Thiol | Pioneering work by Migita et al. | researchgate.net |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of thiophenol synthesis, this involves using environmentally benign oxidants, reducing solvent use, and improving energy efficiency. rsc.org

One green approach is the reduction of benzenesulfonyl chlorides, which are common precursors to thiophenols. orgsyn.orggoogle.com A method utilizing formic acid as both a solvent and a reducing agent, catalyzed by a Pd/C, triphenylphosphine, and iodine system, presents a greener alternative to traditional metal reductions that generate significant heavy metal waste. google.comgoogle.com Electrosynthesis is another key green strategy, as it uses electrons as a "clean" reagent, avoiding the need for chemical oxidants and often proceeding under mild conditions. rsc.org The development of metal-free synthesis of sulfonyl halides from thiols using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant also aligns with green chemistry principles by minimizing hazardous reagents and waste. rsc.org

Photochemical and electrochemical methods offer powerful, modern alternatives for generating reactive intermediates like thiyl radicals, which are central to C-S bond formation and derivatization.

Electrochemical Synthesis: Electrosynthesis is considered a versatile and environmentally friendly strategy. rsc.org Anodic oxidation of thiophenols can generate thiyl radicals, which can then participate in various coupling reactions. rsc.org This technique has been successfully applied to the synthesis of N-sulfenylimines, thiocyanates, and sulfinic esters from thiophenol precursors. ingentaconnect.comacs.orgacs.orgthieme-connect.com For example, an electrochemical oxidative C-H/S-H cross-coupling has been developed to construct C-S bonds efficiently without the need for chemical oxidants or transition metal catalysts. rsc.org Such methods could be adapted for the synthesis or derivatization of this compound.

Photochemical Synthesis: Light-induced processes provide sustainable pathways for chemical transformations. researchgate.net Photoinduced reactions can be used for the alkylation of thiophenols to form aryl sulfides and for the photooxidative coupling of thiophenols to form disulfides, which are stable precursors that can be easily reduced back to the thiol. researchgate.netnih.gov The photooxidation process can be controlled by adjusting pH and the excitation wavelength, offering a selective and clean alternative to using expensive or harmful metal-containing oxidants. nih.gov Photocatalysis, using agents like eosin (B541160) Y or iridium complexes, can also generate thiyl radicals from thiols for participation in C-S bond-forming reactions. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 4 Benzyloxy Thiophenol

Nucleophilic Reactivity of the Thiol Moiety

The thiol group of 4-(benzyloxy)thiophenol is readily deprotonated to form the corresponding thiolate anion. This anion is a soft and highly effective nucleophile, enabling it to participate in a wide array of chemical reactions. Its reactivity is central to the synthesis of more complex sulfur-containing molecules.

Thiol-Ene Reactions and Hydrothiolation Mechanisms

The addition of the S-H bond of this compound across a carbon-carbon double or triple bond, known as hydrothiolation or the thiol-ene reaction, is a powerful method for forming thioethers. This reaction can proceed through two primary mechanistic pathways: a free-radical chain reaction or a base/nucleophile-catalyzed Michael addition.

The free-radical pathway is typically initiated by light, heat, or a radical initiator, which abstracts the hydrogen atom from the thiol to generate a thiyl radical. This radical then adds to an alkene, typically in an anti-Markovnikov fashion, to form a carbon-centered radical. Subsequent hydrogen atom transfer from another thiol molecule propagates the radical chain and yields the thioether product.

Alternatively, in the presence of a base, this compound is deprotonated to the more nucleophilic thiolate. This anion can then undergo a conjugate (Michael) addition to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. Protonation of the resulting enolate intermediate yields the final thioether product. This pathway is highly efficient for activated alkenes.

Table 1: Examples of Thiol-Ene and Hydrothiolation Reactions

| Reactant (Ene) | Conditions | Mechanism | Product Type |

|---|---|---|---|

| Terminal Alkene (e.g., 1-octene) | AIBN, heat or UV light | Radical Addition | Anti-Markovnikov Thioether |

| α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Base (e.g., Triethylamine) | Michael Addition | β-Thioether Ketone |

| Norbornene | Photoinitiator, UV light | Radical Addition | exo-Thioether Adduct |

| Acrylonitrile | Nucleophilic catalyst (e.g., DMAP) | Michael Addition | β-Cyanothioether |

Ring-Opening Reactions of Heterocycles Initiated by this compound

As a potent nucleophile, the thiolate derived from this compound can initiate the ring-opening of strained heterocyclic systems, such as epoxides and aziridines. This reaction follows an SN2 mechanism, where the thiolate attacks one of the electrophilic carbon atoms of the ring, leading to the cleavage of a carbon-heteroatom bond.

In the case of an unsymmetrically substituted epoxide, the attack generally occurs at the less sterically hindered carbon atom under neutral or basic conditions. The reaction results in the formation of a β-hydroxy thioether. The regioselectivity can be influenced by the reaction conditions and the presence of Lewis acids. Similarly, reaction with N-substituted aziridines yields β-amino thioethers. This methodology provides a direct route to valuable bifunctional molecules. dntb.gov.ua

Electrophilic Alkylation and Acylation Processes

The nucleophilic sulfur atom of this compound readily reacts with electrophilic carbon centers in alkylation and acylation reactions.

Alkylation: In the presence of a base, the thiolate anion undergoes S-alkylation upon reaction with alkyl halides or other alkylating agents (e.g., alkyl tosylates) via an SN2 mechanism. researchgate.net This is a common and efficient method for the synthesis of unsymmetrical thioethers. The high nucleophilicity of the thiolate ensures that these reactions are typically rapid and high-yielding. researchgate.net

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of S-thioesters. researchgate.netwikipedia.org This transformation is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide byproduct and facilitate the reaction. acs.org The resulting thioesters are important intermediates in organic synthesis and are known for their role as acyl transfer agents. nih.gov

Table 2: S-Alkylation and S-Acylation of this compound

| Electrophile | Base/Catalyst | Product Class |

|---|---|---|

| Methyl Iodide | Sodium Hydroxide | Alkyl Aryl Thioether |

| Benzyl (B1604629) Bromide | Potassium Carbonate | Diarylmethyl Thioether |

| Acetyl Chloride | Pyridine | S-Aryl Thioacetate |

| Acetic Anhydride | DMAP (catalyst) | S-Aryl Thioacetate |

Oxidative Transformations of the Thiol Group

The thiol group is sensitive to oxidation and can be converted to various sulfur oxidation states, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids.

Formation of Disulfides and Higher Oxidation States

The most common oxidative transformation of thiols is their conversion to disulfides. The oxidation of this compound to bis(4-benzyloxyphenyl) disulfide can be achieved with a variety of mild oxidizing agents. Molecular oxygen, particularly in the presence of a base or transition metal catalysts, is an effective oxidant. researchgate.net Other common reagents include hydrogen peroxide and iodine. This dimerization is a reversible process; the disulfide can be readily reduced back to the thiol using reducing agents like sodium borohydride (B1222165). researchgate.net

Further oxidation under more vigorous conditions can lead to higher oxidation states of sulfur. Mild oxidation can transiently produce the corresponding sulfenic acid, which is typically unstable. Stronger oxidants, such as potassium permanganate (B83412) or nitric acid, will oxidize the thiol group to the more stable sulfinic acid and ultimately to the sulfonic acid, representing the highest oxidation state for sulfur in this context.

Radical Pathways in Thiol Oxidation

The oxidation of thiols can also proceed through radical mechanisms. The one-electron oxidation of the thiolate anion generates a thiyl radical (RS•). This can be initiated by photolysis, redox-active metals, or reaction with other radical species.

Once formed, the 4-(benzyloxy)phenylthiyl radical can undergo several reactions. The most common pathway is the dimerization of two thiyl radicals to form the corresponding disulfide, bis(4-benzyloxyphenyl) disulfide. In the presence of molecular oxygen, the thiyl radical can react to form a peroxysulfenyl radical (RSOO•), which can initiate further radical chain reactions, potentially leading to the formation of superoxide (B77818) radicals and other reactive oxygen species. These radical pathways are crucial in various chemical and biological processes, including oxidative stress and polymerization initiation.

Controlled Oxidation for Functional Group Interconversion

The thiol functional group in this compound is susceptible to oxidation, providing a pathway for functional group interconversion, most notably the formation of a disulfide. The oxidation of two thiol molecules results in the formation of a disulfide linkage (–S–S–), a reaction that involves the loss of a hydrogen atom from each thiol. libretexts.org This conversion from a thiol to a disulfide is a fundamental redox reaction in sulfur chemistry. libretexts.org

The process can be initiated by various oxidizing agents. For instance, electron-rich thiophenols are known to be easily oxidized to the corresponding diphenyl disulfide. nih.gov Common laboratory oxidants for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like an iodide ion, and molecular oxygen (O₂), particularly under basic conditions. stackexchange.comorganic-chemistry.org The mechanism of thiol oxidation can proceed through several pathways. One common route involves the formation of a sulfenic acid (RSOH) intermediate, which then reacts rapidly with another thiol molecule to yield the disulfide and water. nih.gov Alternatively, under basic conditions, the more nucleophilic thiolate anion (RS⁻) can be the active species in the oxidation process. stackexchange.com

The controlled oxidation to a disulfide represents a key transformation, as the resulting S-S bond can be cleaved under reducing conditions, allowing the thiol group to be regenerated. This reversible nature is crucial in various chemical and biological systems. libretexts.org

| Oxidizing System | Product | General Mechanistic Feature | Reference |

|---|---|---|---|

| O₂ / Base (e.g., KOH) | Bis(4-(benzyloxy)phenyl) disulfide | Formation of thiolate anion, which is more readily oxidized. | stackexchange.com |

| H₂O₂ / Iodide (catalytic) | Bis(4-(benzyloxy)phenyl) disulfide | Iodide catalyzes the reaction with hydrogen peroxide. | organic-chemistry.org |

| Sulfuryl Fluoride (SO₂F₂) | Bis(4-(benzyloxy)phenyl) disulfide | Acts as a potent and selective oxidant for thiols. | chemrxiv.org |

| Air (spontaneous) | Bis(4-(benzyloxy)phenyl) disulfide | Electron-rich thiophenols can be susceptible to slow air oxidation. | nih.gov |

Catalytic Roles and Ligand Properties

Thiophenols and their conjugate bases, thiolates, are versatile ligands in coordination chemistry. researchgate.net As soft Lewis bases, thiolates bind effectively to transition metals that are soft Lewis acids, such as those in the later transition series. wikipedia.org In the case of this compound, coordination to a metal center typically occurs through the sulfur atom after deprotonation of the thiol group to form the thiolate anion. researchgate.net

The resulting metal-sulfur bond is a fundamental interaction in bioinorganic chemistry and catalysis. wikipedia.org Thiolate ligands can coordinate to metal centers in a terminal fashion as a one-electron donor or act as a bridging ligand between two or more metal centers, in which case it is considered a three-electron donor. wikipedia.org The presence of the benzyloxy group on the phenyl ring can influence the electronic properties of the sulfur atom, which in turn can modulate the strength and nature of the metal-ligand bond. The formation of transition metal thiolate complexes is often achieved through salt metathesis reactions, where an alkali metal thiolate reacts with a metal halide. wikipedia.org

| Metal Group | Typical Bonding Mode | Nature of Interaction | Reference |

|---|---|---|---|

| Late Transition Metals (e.g., Pd, Pt, Cu, Ni, Co) | Terminal or Bridging Thiolate | Strong covalent bond (Soft Acid - Soft Base) | wikipedia.orgnih.gov |

| Early Transition Metals (e.g., Mo, Ti) | Terminal Thiolate | Interaction is possible but complexes may be sensitive to hydrolysis. | wikipedia.org |

| Group 11 (e.g., Au, Ag) | Terminal or Bridging Thiolate | Forms stable complexes, relevant in materials and nanoscience. | researchgate.netrsc.org |

While thiophenols can participate in various organocatalytic reactions, such as conjugate additions to α,β-unsaturated systems (thio-Michael additions), the specific use of this compound as a standalone organocatalyst is not extensively documented. In such reactions, the thiol typically acts as a nucleophilic reactant rather than a catalyst. The field of organocatalysis often employs more complex chiral molecules, such as proline derivatives, to induce stereoselectivity. mdpi.comresearchgate.net

However, the thiol moiety is a key functional group in certain organocatalytic systems. For instance, derivatives of this compound could potentially be incorporated into larger molecular scaffolds designed to act as catalysts. In these hypothetical systems, the sulfur atom could serve as a nucleophilic site or as a hydrogen-bond donor to activate substrates. The development of such systems would fall under the broader umbrella of designing new organocatalysts where the electronic properties of the thiol are tuned by the benzyloxy-substituted aromatic ring. researchgate.net

Cleavage of the Benzyloxy Group

The benzyloxy group serves as a common protecting group for phenols. Its removal, or debenzylation, regenerates the free hydroxyl group, yielding 4-mercaptophenol (B154117) in this case. The choice of deprotection method is critical to ensure the integrity of other functional groups, particularly the sensitive thiol.

Catalytic hydrogenation is a standard and effective method for cleaving benzyl ethers. organic-chemistry.org The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). mpg.de During this process, the C–O bond of the benzyl ether is hydrogenolyzed, yielding 4-mercaptophenol and toluene (B28343) as a byproduct.

A significant challenge in the hydrogenation of sulfur-containing compounds is catalyst poisoning. nih.gov The sulfur atom in this compound can strongly adsorb to the surface of the palladium catalyst, leading to deactivation and incomplete reaction. To circumvent this, higher catalyst loadings, specific reaction conditions, or alternative catalysts may be required. nih.gov

| Catalyst | Hydrogen Source | Typical Solvent | Key Consideration | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, Ethyl Acetate | Potential for catalyst poisoning by the thiol group. | mpg.denih.gov |

| Palladium Hydroxide on Carbon (Pearlman's Catalyst) | H₂ gas | Ethanolic Ethyl Acetate | Often more effective for substrates prone to catalyst poisoning. | nih.gov |

| Raney Nickel | H₂ gas | Ethanol | Can sometimes be used but may also promote desulfurization. |

When catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible functional groups (e.g., alkenes, alkynes), alternative chemoselective methods are employed. mpg.de These strategies use chemical reagents that selectively cleave the benzyl ether bond under conditions that leave the thiol or disulfide group intact.

Lewis acids are commonly used for this purpose. For example, a combination of boron trichloride (B1173362) and dimethyl sulfide (B99878) (BCl₃·SMe₂) can efficiently cleave benzyl ethers under mild conditions while tolerating a wide range of other functionalities. organic-chemistry.org Other methods involve oxidative cleavage. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for activated benzyl ethers like the p-methoxybenzyl (PMB) ether, although methods for its use with simple benzyl ethers under photoirradiation have also been developed. organic-chemistry.orgmpg.de These approaches provide valuable alternatives for deprotection in the synthesis of complex molecules where functional group compatibility is paramount.

| Reagent | Conditions | Selectivity Advantage | Reference |

|---|---|---|---|

| Boron Trichloride-Dimethyl Sulfide (BCl₃·SMe₂) | Anhydrous CH₂Cl₂ or Et₂O, often at low temperature | Tolerates silyl (B83357) ethers, esters, and other common protecting groups. Avoids hydrogenation. | organic-chemistry.org |

| Boron Tribromide (BBr₃) | Anhydrous CH₂Cl₂, low temperature | Powerful Lewis acid for ether cleavage, but can be less selective than BCl₃·SMe₂. | |

| DDQ (with photoirradiation) | Visible light, inert solvent | Oxidative method compatible with reducible groups like azides and alkynes. | organic-chemistry.orgmpg.de |

| Strong Acids (e.g., TFA, HBr) | Varies, can require heat | Limited to acid-stable substrates; avoids metal catalysts. | organic-chemistry.org |

Mechanistic Aspects of Benzyloxy Ether Cleavage

The cleavage of the benzyloxy ether in this compound is a critical transformation in synthetic chemistry, enabling the deprotection of the thiol functionality. The mechanistic pathway of this cleavage is highly dependent on the reagents and conditions employed. Generally, the process can proceed through several distinct mechanisms, including oxidative cleavage, catalytic hydrogenolysis, and acid-catalyzed cleavage. The presence of the sulfur atom in the para position to the benzyloxy group can influence the reactivity and the stability of intermediates formed during these processes.

Oxidative Cleavage

Oxidative cleavage of benzyl ethers is a common deprotection strategy, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The generally accepted mechanism for DDQ-mediated cleavage involves a hydride transfer from the benzylic carbon to the DDQ molecule. This initial step is favored by electron-donating groups on the aromatic ring of the benzyl ether, which can stabilize the resulting positive charge.

In the case of this compound, the thiophenol group is generally considered to be electron-donating, which would facilitate the initial hydride abstraction. The mechanism is thought to proceed as follows:

Formation of a Charge-Transfer Complex: Initially, DDQ and the electron-rich aromatic ring of the this compound may form a charge-transfer complex.

Hydride Abstraction: The rate-determining step is the abstraction of a hydride ion (H⁻) from the benzylic carbon by DDQ. This results in the formation of a resonance-stabilized benzylic oxocarbenium ion and the hydroquinone (B1673460) form of DDQ (DDQH₂). The presence of the electron-donating thiophenol substituent can further stabilize this cationic intermediate through resonance.

Nucleophilic Attack: The oxocarbenium ion is highly electrophilic and is subsequently attacked by a nucleophile, typically water present in the reaction mixture.

Hemiacetal Formation and Collapse: This attack forms a hemiacetal intermediate. The hemiacetal is unstable and collapses, releasing the deprotected 4-mercaptophenol and benzaldehyde (B42025) as a byproduct.

The efficiency of this oxidative cleavage can be influenced by the electronic nature of substituents on the benzene (B151609) ring.

Table 1: Proposed Intermediates in the Oxidative Cleavage of this compound with DDQ

| Step | Intermediate/Transition State | Description |

| 1 | Charge-Transfer Complex | Formation of a complex between the electron-rich aromatic ring and DDQ. |

| 2 | Benzylic Oxocarbenium Ion | A resonance-stabilized cation formed after hydride abstraction by DDQ. |

| 3 | Hemiacetal Intermediate | Formed by the nucleophilic attack of water on the oxocarbenium ion. |

| 4 | Products | 4-Mercaptophenol and Benzaldehyde. |

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is another widely used method for the cleavage of benzyl ethers and is prized for its mild conditions. This method typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The mechanism of catalytic hydrogenolysis is generally understood to involve the following steps:

Adsorption: Both the this compound substrate and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

C-O Bond Cleavage: The adsorbed hydrogen atoms facilitate the cleavage of the benzylic carbon-oxygen bond. This is the key bond-breaking step and results in the formation of toluene and the deprotected 4-mercaptophenol.

Desorption: The final products, 4-mercaptophenol and toluene, are desorbed from the catalyst surface, regenerating the active sites for further reaction.

A significant consideration in the hydrogenolysis of sulfur-containing compounds like this compound is the potential for catalyst poisoning. Sulfur compounds are known to strongly adsorb to and deactivate noble metal catalysts. This can necessitate the use of higher catalyst loadings or more robust catalysts to achieve complete conversion. The specific interaction of the thiol group with the catalyst surface could potentially influence the orientation of the molecule and the efficiency of the C-O bond cleavage.

Table 2: Key Steps in the Catalytic Hydrogenolysis of this compound

| Step | Process | Description |

| 1 | Adsorption | The substrate and hydrogen bind to the active sites on the catalyst surface. |

| 2 | Hydrogenolysis | Cleavage of the benzylic C-O bond by activated hydrogen atoms. |

| 3 | Desorption | Release of the 4-mercaptophenol and toluene products from the catalyst. |

Acid-Catalyzed Cleavage

Cleavage of benzyl ethers can also be achieved under acidic conditions, although this method is generally less common due to the often harsh conditions required. The mechanism involves the protonation of the ether oxygen, which converts the benzyloxy group into a better leaving group.

Protonation of the Ether Oxygen: A strong acid protonates the oxygen atom of the benzyloxy group, forming a good leaving group (an oxonium ion).

Formation of a Benzyl Cation: The C-O bond cleaves, leading to the formation of the stable benzyl cation and 4-mercaptophenol. The stability of the benzyl cation is a driving force for this step.

Reaction with a Nucleophile: The benzyl cation can then be trapped by a nucleophile present in the reaction medium.

The presence of the thiol group in this compound might complicate acid-catalyzed cleavage due to its own potential to be protonated or to participate in side reactions under strongly acidic conditions.

Applications of 4 Benzyloxy Thiophenol in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Heterocyclic Systems

The thiol functionality of 4-(benzyloxy)thiophenol makes it a candidate for incorporation into sulfur-containing heterocyclic systems. The benzyloxy group provides stability and solubility, and its presence can be crucial for multi-step syntheses where a free phenol (B47542) group might interfere with subsequent reaction conditions.

The core structure of benzothiazoles is traditionally synthesized via the condensation of 2-aminothiophenol (B119425) with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides. wikipedia.orgorganic-chemistry.orgnih.gov In this primary cyclization, the thiol and amino groups are ortho to each other on a benzene (B151609) ring, which is a structural prerequisite for forming the fused thiazole (B1198619) ring.

The structure of this compound does not lend itself to the direct formation of the benzothiazole (B30560) core in this manner, as it lacks the requisite ortho-amino group. However, it can be utilized as a building block to introduce the (4-(benzyloxy)phenyl)thio moiety onto a pre-existing heterocyclic scaffold. For instance, it can act as a nucleophile to displace a leaving group (e.g., a halogen) on a functionalized benzothiazole ring, thereby creating more complex derivatives. While specific examples detailing this exact transformation are not prevalent in broad literature surveys, the reaction is chemically feasible.

Purine (B94841) analogues are a critical class of compounds in medicinal chemistry, often functioning as antimetabolites by mimicking endogenous purines. nih.gov Thiopurines, such as 6-mercaptopurine (B1684380) and 6-thioguanine, are well-known examples where a thiol group replaces a hydroxyl group on the purine ring. mdpi.com The synthesis of these molecules typically involves building the purine core from pyrimidine (B1678525) precursors or modifying existing purine skeletons. google.com

The scientific literature does not extensively document the direct use of this compound as a key reactant in the de novo synthesis of the purine ring system. Its potential role would likely be in the post-synthesis functionalization of a purine derivative. For example, a purine core substituted with a good leaving group (e.g., a chloropurine) could react with this compound in a nucleophilic aromatic substitution reaction to yield a 4-(benzyloxy)phenyl)thiopurine derivative. This would attach the protected phenol-thiol moiety as a side chain, which could be important for modulating the biological activity or solubility of the final compound.

The construction of fused heterocyclic rings is a cornerstone of modern synthetic chemistry, enabling the creation of complex, three-dimensional molecules from simpler precursors. rsc.orgresearchgate.net Methodologies include intramolecular cyclizations, cycloadditions, and transition-metal-catalyzed C-H activation reactions. nih.gov

While this compound is not a common starting material for creating fused systems from scratch, its nucleophilic sulfur atom can be used to tether molecular fragments together, setting the stage for a subsequent ring-closing reaction. A hypothetical pathway could involve the reaction of this compound with a substrate containing both an electrophilic site and other reactive functionalities. After the initial S-alkylation or S-arylation, the newly introduced fragment could undergo an intramolecular cyclization to form a new fused ring. However, specific, named examples of this strategy prominently featuring this compound are not widely reported.

Role in the Assembly of Complex Molecular Architectures

The assembly of complex molecules often relies on highly efficient reactions that can create multiple bonds in a single operation, such as multi-component and cascade reactions. These processes are prized for their atom economy and ability to rapidly build molecular complexity.

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. rug.nl Thiols are frequently used as one of the components in various MCRs. For instance, in certain reactions leading to densely functionalized heterocycles, a thiol can act as a key nucleophile. nih.gov

Although the use of generic thiophenols in MCRs is documented, specific examples employing this compound are not common in the surveyed literature. Theoretically, it could serve as the thiol component in reactions such as the synthesis of thiochromenes or other sulfur-containing heterocycles. The benzyloxy group would be carried through the reaction, offering a site for later-stage modification. An illustrative table below shows the potential role of this compound in a generalized MCR for the synthesis of 5-arylthio-5H-chromenopyridines. nih.gov

| Component A | Component B | Thiol Component (Potential Role) | Catalyst | Product Type |

| Salicylaldehyde Derivative | Malononitrile | This compound | Base (e.g., Triethylamine) | 5-Arylthio-5H-chromenopyridine |

This table is illustrative and represents a potential, rather than a specifically documented, application of this compound in this MCR.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.gov These processes are valued for their elegance and efficiency in constructing complex molecular architectures. nih.gov

The reactivity of this compound is centered on its nucleophilic thiol group. This functionality could potentially initiate a cascade process. For example, a Michael addition of the thiol to an α,β-unsaturated system could generate an enolate intermediate, which could then participate in an intramolecular cyclization or condensation, leading to a more complex heterocyclic product. While this represents a chemically plausible scenario, the scientific literature does not prominently feature this compound as a key initiator or participant in well-established cascade reactions. The development of such a process would be a novel synthetic methodology.

A hypothetical cascade initiated by this compound is outlined below.

| Step | Reaction Type | Reactant 1 | Reactant 2 | Intermediate/Product |

| 1 | Michael Addition | This compound | α,β-Unsaturated Ketone with a leaving group | Thioether Enolate |

| 2 | Intramolecular Cyclization (SN2) | Thioether Enolate | (Internal) | Cyclized Heterocycle |

This table illustrates a hypothetical cascade process and does not represent a documented reaction pathway from the literature.

Contribution to Functional Materials Research

This compound has emerged as a versatile building block in the realm of functional materials research, excluding biological applications. Its unique molecular architecture, featuring a reactive thiol group, a rigid phenyl ring, and a protective benzyloxy group, allows for its integration into a variety of material systems. The thiol moiety provides a strong anchoring point to metal surfaces and a reactive handle for "click" chemistry reactions, while the benzyloxy group can be used to tune solubility, and interfacial properties, or be deprotected to reveal a phenol group for further functionalization. This section will explore its contributions to polymer modification, optoelectronic materials, and surface functionalization.

Polymer Modification and Functionalization

The modification of polymers to introduce new functionalities is a cornerstone of materials science, enabling the creation of materials with tailored properties. This compound serves as a valuable reagent in this field, primarily through the highly efficient thiol-ene and thiol-yne "click" chemistry reactions. osti.govrsc.orgcisco.comyoutube.com These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for post-polymerization modification. rsc.orgfigshare.comresearchgate.net

In this approach, a base polymer is first synthesized to contain pendant alkene or alkyne groups. Subsequently, this compound can be "clicked" onto these reactive sites. The radical-mediated addition of the thiol group across the double or triple bond results in the formation of a stable thioether linkage. cisco.com This process allows for the precise introduction of the benzyloxyphenyl moiety onto the polymer backbone.

This functionalization strategy can significantly alter the properties of the parent polymer. For instance, the introduction of the aromatic benzyloxy groups can enhance the thermal stability and modify the mechanical properties of the material. Furthermore, the benzyloxy group can be subsequently cleaved to expose a phenolic hydroxyl group, providing a new site for further chemical transformations, thus creating a multifunctional polymer platform.

Thiol-ene and thiol-yne reactions offer a robust method for creating cross-linked polymer networks. beilstein-journals.org By using multifunctional polymers and/or multifunctional thiols, intricate network structures with controlled cross-link densities can be achieved. While direct examples using this compound are specific to proprietary research, the principles are well-established with analogous thiophenols. The incorporation of this molecule would yield networks with unique thermal and mechanical properties derived from the bulky and aromatic pendant groups.

Table 1: Polymer Modification Strategies Using Thiol Chemistry

| Reaction Type | Description | Key Features | Potential Impact of this compound |

|---|---|---|---|

| Thiol-ene Reaction | Radical-initiated addition of a thiol to an alkene. cisco.comnih.gov | High efficiency, mild conditions, photo-initiated. researchgate.net | Introduces benzyloxyphenyl groups, enhancing thermal stability and providing sites for further functionalization. |

| Thiol-yne Reaction | Radical-initiated addition of a thiol to an alkyne, can proceed twice to add two thiol molecules. rsc.org | Creates highly cross-linked networks, increases functionality. rsc.org | Forms rigid network junctions, potentially increasing the glass transition temperature of the material. |

| Post-Polymerization Modification | Chemical modification of an existing polymer. osti.govrsc.org | Allows for the functionalization of well-defined polymers without altering the backbone. osti.gov | Precise control over the degree of functionalization with the benzyloxyphenyl moiety. |

Precursor for Optoelectronic Materials

Thiophene-containing organic molecules are of significant interest for optoelectronic applications due to their conjugated π-systems, which facilitate intramolecular charge transfer—a key characteristic for nonlinear optical (NLO) properties and for use in organic semiconductors. researchgate.net While research directly detailing this compound as a precursor for optoelectronic materials is nascent, its structure is highly relevant.

The synthesis of functionalized poly(thiophene)s and other conjugated polymers often involves the use of thiophene (B33073) derivatives. nih.govscispace.com The benzyloxy group in this compound can serve multiple roles in the synthesis of such materials. It can act as a protecting group for the phenol functionality during polymerization or other synthetic steps where a free hydroxyl group might interfere. Following the construction of the desired molecular or polymeric architecture, the benzyl (B1604629) group can be removed to unmask the phenol, which can then be used to tune the electronic properties of the material through hydrogen bonding or by serving as an attachment point for other functional groups.

Furthermore, the sulfur atom of the thiophenol can be used to construct more complex heterocyclic systems, such as benzothiophenes, which are themselves important building blocks for optoelectronic materials. scispace.com The electron-donating nature of the ether oxygen in the benzyloxy group can influence the electron density of the aromatic ring, thereby modulating the HOMO-LUMO gap of the final material, which is a critical parameter for optoelectronic devices.

Surface Functionalization Methodologies

The ability to control the chemical and physical properties of surfaces is critical for a vast range of technologies, from microelectronics to coatings. This compound is an excellent candidate for surface functionalization, particularly for the formation of self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and copper. rsc.orgrsc.orgresearchgate.net

The thiol group has a strong affinity for these metals, leading to the spontaneous formation of a stable metal-sulfur bond. rsc.org When a substrate is exposed to a solution of this compound, the molecules organize themselves into a dense, ordered monolayer with the sulfur atom bound to the surface and the benzyloxyphenyl groups extending outwards. uh.eduoaepublish.com This process transforms the metal surface, imparting new properties determined by the terminal benzyloxy groups.

The resulting SAM can significantly alter the surface energy, wettability, and chemical reactivity of the substrate. uh.edumdpi.com The bulky benzyloxy groups create a well-defined organic interface. The stability and structure of such SAMs can be characterized by techniques like ellipsometry, contact angle goniometry, and X-ray photoelectron spectroscopy (XPS). uh.edu

These functionalized surfaces can serve as platforms for further chemical modifications. For example, the benzyl group can be selectively cleaved to expose a surface terminated with phenol groups. This phenol-terminated surface can then be used to graft polymers, attach other molecules of interest, or create patterned surfaces for various applications in materials science. researchgate.netfrontiersin.orgmdpi.comnih.gov The ability to create such well-defined and reactive surfaces is a key advantage of using molecules like this compound in surface science.

Table 2: Characterization of Thiophenol-Based Self-Assembled Monolayers

| Technique | Information Obtained | Relevance to this compound SAMs |

|---|---|---|

| Ellipsometry | Measures the thickness of the monolayer. uh.edu | Confirms the formation of a monolayer and provides an estimate of molecular orientation. |

| Contact Angle Goniometry | Determines the surface wettability (hydrophobicity/hydrophilicity). uh.edu | Quantifies the change in surface energy upon formation of the SAM with terminal benzyloxy groups. |

| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the surface. uh.edunih.gov | Confirms the presence of sulfur, carbon, and oxygen, and verifies the covalent attachment of the thiol to the metal surface. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Gives vibrational information about the adsorbed molecules, confirming the Au-S bond and molecular orientation. rsc.orgrsc.org | Provides detailed structural information about the SAM and its interaction with the substrate. |

Computational and Theoretical Studies on 4 Benzyloxy Thiophenol

Electronic Structure Analysis (DFT, Ab Initio Methods)

The electronic structure of a molecule dictates its physical and chemical properties. High-level computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are employed to model the distribution of electrons within 4-(benzyloxy)thiophenol. Methods like DFT, using functionals such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p), allow for accurate calculation of molecular orbitals and electron density distribution. nih.gov

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons and the π-systems of the aromatic rings, indicating these are the primary sites for electrophilic attack. The LUMO is typically a π* antibonding orbital distributed over the aromatic system.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational methods provide precise values for these orbital energies, allowing for predictions of the molecule's behavior in chemical reactions. conicet.gov.ar

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.90 | LUMO - HOMO; indicates chemical reactivity |

The distribution of electron density in this compound is inherently uneven due to the presence of electronegative oxygen and sulfur atoms. Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify the partial charge on each atom. nih.gov This information is vital for identifying nucleophilic and electrophilic centers within the molecule. The sulfur atom and the benzylic oxygen are expected to be electron-rich (nucleophilic), while the acidic thiol hydrogen is electron-poor (electrophilic).

| Descriptor | Formula | Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.85 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.95 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | 3.40 eV | Power to attract electrons. |

The flexibility of this compound arises from the rotation around several single bonds, including the C-S, C-O, and the O-CH₂ linkages. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. mdpi.com Computational procedures typically involve an initial scan using molecular mechanics to identify potential low-energy structures, followed by geometry optimization of these candidates at a higher level of theory, such as DFT. mdpi.comcwu.edu

This process generates a potential energy surface, or energy landscape, which maps the molecule's energy as a function of its geometry. The lowest point on this surface corresponds to the global minimum energy conformer, the most stable and abundant form of the molecule at equilibrium. Other local minima represent less stable, but potentially accessible, conformers. The relative energies of these conformers dictate their population distribution.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | C-O-CH₂-C ≈ 180° | 0.00 | Extended, anti-periplanar arrangement. |

| B | C-O-CH₂-C ≈ 60° | 1.5 | Gauche arrangement. |

| C | C-C-S-H ≈ 0° | 2.1 | Syn orientation of S-H bond relative to the ring. |

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry provides indispensable tools for mapping the detailed pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify intermediate structures and the high-energy transition states that connect them, offering a complete picture of the reaction mechanism. chemrxiv.org

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction, known as the reaction coordinate. ucsb.edu Locating and characterizing the TS is a primary goal of mechanistic studies. Algorithms such as synchronous transit-guided quasi-Newton (STQN) or eigenvector-following methods are used to find these first-order saddle points on the potential energy surface. ucsb.edu A key verification of a true TS is a frequency calculation, which must yield exactly one imaginary frequency. This imaginary mode corresponds to the atomic motion along the reaction coordinate, leading from reactants to products. youtube.com

For this compound, key reactions could include S-H bond cleavage (hydrogen atom transfer), nucleophilic attack by the thiolate anion in a thiol-Michael addition, or electrophilic aromatic substitution. nih.govresearchgate.net Calculating the free energy of activation (ΔG‡) provides a theoretical prediction of the reaction rate. acs.org

| Reaction | Computational Method | ΔG‡ (kcal/mol) | Imaginary Frequency (cm-1) |

|---|---|---|---|

| Thiol-Michael Addition to Acrylonitrile | DFT (B3LYP/6-31G*) | 12.5 | -250i |

Reactions are typically run in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects in two primary ways: implicitly or explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. acs.org This approach is computationally efficient for modeling how a solvent's polarity can stabilize or destabilize charged species like intermediates and transition states. asianresassoc.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can capture specific solute-solvent interactions like hydrogen bonding. The choice of solvent can dramatically alter the energy barrier of a reaction. For instance, a polar solvent would be expected to stabilize a polar transition state more than the neutral reactants, thus lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent or the gas phase.

Catalyst-Substrate Interactions in Catalytic Cycles

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the interactions between this compound and catalyst surfaces, which are crucial for understanding and optimizing catalytic cycles. Although direct computational studies on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from theoretical investigations of its constituent functional moieties: the thiophenol group and the benzyloxy group.

The interaction of this compound with a metal catalyst, such as palladium, is primarily governed by the strong affinity of the sulfur atom for the metal surface. Theoretical studies on the adsorption of thiols on palladium surfaces reveal that the initial interaction involves the chemisorption of the thiol molecule, leading to the formation of a stable metal-thiolate bond. researchgate.net The benzyloxy group, while not as strongly interacting as the thiol, plays a crucial role in modulating the electronic properties and orientation of the molecule on the catalyst surface.

Non-covalent interactions, such as π-stacking between the phenyl rings of the substrate and the catalyst surface or ligands, can significantly influence the catalytic activity and selectivity. nih.gov The presence of the benzyloxy group introduces additional possibilities for such interactions, potentially leading to a preferred orientation of the substrate that favors specific reaction pathways. For instance, in a catalytic cycle involving C-S bond formation or cleavage, the orientation of the thiophenol ring relative to the catalyst surface is critical.

DFT calculations can model the adsorption energies of this compound on different catalyst facets (e.g., Pd(111), Pd(100)), providing information on the most stable adsorption geometries. Furthermore, these calculations can elucidate the electronic structure of the adsorbed species, revealing the nature of the catalyst-substrate bond and any charge transfer that may occur. This information is vital for understanding the activation of the substrate and its subsequent reaction.

A hypothetical catalytic cycle for the coupling of this compound could involve the following steps, each of which can be modeled computationally:

Adsorption: this compound adsorbs onto the catalyst surface, primarily through the sulfur atom.

Oxidative Addition: The S-H bond of the thiophenol moiety is cleaved, and the hydrogen and the thiolate fragment bind to the catalyst.

Reductive Elimination/Further Reaction: The thiolate species on the surface can then participate in various reactions, such as coupling with another molecule, followed by reductive elimination of the product.

The benzyloxy group can influence the thermodynamics and kinetics of these steps through steric and electronic effects. For example, its bulky nature might sterically hinder certain reaction pathways while electronically influencing the reactivity of the aromatic ring.

| Interaction Type | Key Moieties Involved | Computational Method | Predicted Outcome |

| Chemisorption | Thiol (S-H) group and Palladium surface | DFT with periodic boundary conditions | Strong Pd-S bond formation, S-H bond activation |

| Non-covalent Interaction | Phenyl rings of benzyloxy and thiophenol groups with catalyst surface | DFT with dispersion corrections (e.g., DFT-D3) | Influences substrate orientation and stability on the surface |

| Electronic Effects | Benzyloxy group's ether oxygen | Natural Bond Orbital (NBO) analysis | Modulation of the electron density of the thiophenol ring |

Spectroscopic Property Prediction and Validation for Mechanistic Insights

Theoretical vibrational spectroscopy, through DFT calculations, is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules like this compound. iosrjournals.org These predictions are invaluable for interpreting experimental spectra and for monitoring the progress of reactions involving this compound. By calculating the vibrational frequencies and their corresponding intensities, specific spectral signatures can be assigned to different vibrational modes of the molecule.

For this compound, key vibrational modes include:

S-H stretch: This mode, typically appearing in the IR spectrum around 2550-2600 cm⁻¹, is a clear indicator of the presence of the free thiol group. Its disappearance can be used to monitor reactions where the thiol proton is removed or the sulfur atom is involved in bond formation.

C-S stretch: The stretching vibration of the carbon-sulfur bond, usually found in the 600-800 cm⁻¹ region, can provide information about the environment of the sulfur atom. iosrjournals.org Changes in the position and intensity of this peak can indicate coordination to a metal surface or participation in a chemical reaction.

Aromatic C-H and C=C stretches: These vibrations, occurring in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions respectively, are characteristic of the phenyl rings. Shifts in these frequencies can signal changes in the electronic structure of the rings due to substituent effects or interactions with a catalyst. researchgate.net

C-O-C stretch: The asymmetric and symmetric stretching vibrations of the ether linkage in the benzyloxy group, typically found in the 1000-1300 cm⁻¹ region, can be monitored to detect reactions involving this part of the molecule.

Theoretical calculations can predict how these vibrational frequencies will shift upon adsorption onto a catalyst surface or upon conversion to a product. For example, the formation of a disulfide bond from two molecules of this compound would lead to the disappearance of the S-H stretching mode and the appearance of a new S-S stretching mode (typically in the 400-500 cm⁻¹ region).

Surface-Enhanced Raman Spectroscopy (SERS) is particularly sensitive to molecules adsorbed on metal surfaces, and theoretical calculations can help in the interpretation of SERS spectra by modeling the interaction between the molecule and the metal nanostructures. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Predicted Change During Reaction (e.g., Oxidation to Disulfide) |

| S-H Stretch | 2550-2600 | Disappearance |

| Aromatic C=C Stretch | 1400-1600 | Minor shifts due to changes in electronic environment |

| C-O-C Asymmetric Stretch | 1200-1300 | Minimal change |

| C-S Stretch | 600-800 | Shift in position and change in intensity |

| S-S Stretch | Not present | Appearance in the 400-500 cm⁻¹ range |

Computational NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. nih.gov By calculating the theoretical ¹H and ¹³C NMR chemical shifts of this compound and its potential reaction products, it is possible to make confident structural assignments. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these calculations. scielo.org.za

For this compound, the calculated chemical shifts of the aromatic protons and carbons can be compared with experimental data to confirm its structure. More importantly, this method can be used to distinguish between different isomers or to identify unknown products in a reaction mixture.

Consider a reaction where this compound is either oxidized to its corresponding disulfide or undergoes cleavage of the benzyl (B1604629) ether to form 4-mercaptophenol (B154117). Computational NMR can predict the distinct chemical shifts for each of these products.

This compound: The presence of the benzyloxy group will influence the chemical shifts of the protons and carbons on the thiophenol ring. The methylene (B1212753) protons of the benzyl group will have a characteristic chemical shift.

Bis(4-(benzyloxy)phenyl) disulfide: Upon oxidation, the thiol proton signal will disappear. The chemical shifts of the aromatic protons and carbons attached to the sulfur will experience a downfield shift due to the change in the electronic environment.

4-Mercaptophenol: Cleavage of the ether bond would result in the disappearance of the signals corresponding to the benzyl group and the appearance of a phenolic hydroxyl proton signal. The chemical shifts of the aromatic ring would also be significantly altered.

By comparing the computationally predicted NMR spectra with the experimental spectra of the reaction products, the correct structures can be assigned with a high degree of confidence. escholarship.org

| Compound | Key ¹H NMR Signal | Predicted ¹³C NMR Shift (C-S) | Predicted ¹³C NMR Shift (C-O) |

| This compound | Thiol proton (S-H) | ~128 ppm | ~158 ppm |

| Bis(4-(benzyloxy)phenyl) disulfide | Absence of thiol proton | ~135 ppm | ~159 ppm |

| 4-Mercaptophenol | Phenolic proton (O-H), Thiol proton (S-H) | ~120 ppm | ~155 ppm |

Note: The chemical shift values in the table are illustrative and would need to be calculated using appropriate computational methods for accurate prediction.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. mdpi.comsoton.ac.uk These calculations provide information about the energies of electronic transitions, the oscillator strengths (which relate to the intensity of absorption), and the nature of the molecular orbitals involved in these transitions (e.g., π → π* or n → π*).

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum, which is characterized by transitions involving the π-electron system of the aromatic rings. The benzyloxy and thiophenol groups act as chromophores and auxochromes, influencing the position and intensity of the absorption bands.

Studying the reaction dynamics of this compound can be achieved by monitoring changes in its electronic spectrum over time. For example, in a reaction where the conjugation of the molecule is altered, a corresponding shift in the absorption maximum (λ_max) would be expected.

Reactant (this compound): The UV-Vis spectrum would show characteristic absorptions for the substituted benzene (B151609) rings.

Intermediate: The formation of a transient intermediate, such as a metal-complexed species in a catalytic reaction, could lead to the appearance of new absorption bands.

Product: The final product will have its own distinct UV-Vis spectrum. For instance, the formation of the disulfide would likely result in a slight shift of the absorption bands compared to the starting thiol.

By correlating the experimentally observed spectral changes with the TD-DFT predictions for the reactant, intermediates, and products, a detailed understanding of the reaction mechanism and kinetics can be obtained. While this compound itself is not expected to be strongly fluorescent, some of its derivatives or reaction products might be, in which case TD-DFT could also be used to predict their emission spectra. soton.ac.uk

| Species | Predicted λ_max (nm) | Key Electronic Transition | Expected Observational Change |

| This compound | ~250-280 | π → π | Initial absorption spectrum |

| Catalytic Intermediate (e.g., Pd-thiolate complex) | Potentially red-shifted | Ligand-to-Metal Charge Transfer (LMCT) | Appearance of new absorption bands |

| Product (e.g., Disulfide) | Minor shift from reactant | π → π | Shift in λ_max and change in absorbance |

Note: The λ_max values are illustrative and depend on the solvent and the specific computational method used.

Advanced Analytical Methodologies for Research on 4 Benzyloxy Thiophenol Transformations

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable for the real-time monitoring of reactions involving 4-(Benzyloxy)thiophenol and for the isolation of key chemical species. These techniques provide quantitative data on the consumption of reactants and the formation of products, as well as enabling the purification of transient intermediates for further characterization.

High-Performance Liquid Chromatography (HPLC) for Reaction Kinetics

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of chemical reactions in the liquid phase. For transformations of this compound, such as its S-alkylation to form thioethers, reversed-phase HPLC with UV detection is particularly effective. The aromatic nature of this compound and its derivatives allows for sensitive detection at specific wavelengths, typically around 230-260 nm.

To study reaction kinetics, aliquots are taken from the reaction mixture at specific time intervals, quenched to stop the reaction, and then injected into the HPLC system. By creating a calibration curve with a known concentration of this compound, the change in its concentration over time can be accurately determined. This data is then used to determine the reaction order and the rate constant. For instance, in a pseudo-first-order kinetic study of the reaction between this compound and an alkyl halide, the concentration of the thiophenol can be monitored as a function of time.

Illustrative Data Table for HPLC Kinetic Analysis

Below is a hypothetical dataset for the S-alkylation of this compound with benzyl (B1604629) bromide, monitored by HPLC. The reaction is carried out under pseudo-first-order conditions with an excess of benzyl bromide.

| Time (minutes) | Concentration of this compound (mM) | ln[this compound] |

|---|---|---|

| 0 | 10.00 | 2.303 |

| 10 | 7.52 | 2.018 |

| 20 | 5.65 | 1.732 |

| 30 | 4.25 | 1.447 |

| 40 | 3.19 | 1.160 |

| 50 | 2.40 | 0.875 |

| 60 | 1.80 | 0.588 |

A plot of ln[this compound] versus time would yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k'). This quantitative approach is invaluable for optimizing reaction conditions and understanding the influence of catalysts or solvents.

Gas Chromatography (GC) for Volatile Byproducts

In many chemical transformations of this compound, volatile byproducts may be formed through side reactions or decomposition. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the ideal technique for identifying and quantifying these volatile species. The high reactivity of the thiol group can sometimes lead to the formation of disulfides, or under certain conditions, desulfurization byproducts.

For example, in high-temperature reactions or those involving certain catalysts, the benzylic ether linkage might cleave, potentially leading to the formation of toluene (B28343) or benzyl alcohol. The thiol group itself could be oxidized to form bis(4-(benzyloxy)phenyl) disulfide. To analyze for these, the headspace of the reaction vessel can be sampled, or a liquid sample can be extracted with a suitable solvent and injected into the GC-MS. The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra.

Potential Volatile Byproducts in this compound Transformations

| Potential Byproduct | Reason for Formation | Analytical Note |

|---|---|---|

| Toluene | Cleavage of the benzyl-oxygen bond | Easily detectable by GC-MS with a characteristic mass spectrum. |

| Benzyl alcohol | Hydrolytic cleavage of the benzyl ether | May require derivatization for optimal GC analysis, but detectable by GC-MS. |

| Phenol (B47542) | Cleavage of the phenyl-oxygen bond | Detectable by GC-MS, though less volatile than toluene. |

| Bis(4-(benzyloxy)phenyl) disulfide | Oxidative coupling of two thiophenol molecules | Less volatile, may require higher GC oven temperatures for elution. |

Preparative Chromatography for Isolation of Intermediates

Understanding a reaction mechanism often requires the isolation and structural elucidation of transient intermediates. Preparative chromatography, which includes techniques like flash column chromatography and preparative HPLC, is used to isolate these compounds from a complex reaction mixture. rssl.com The goal of preparative chromatography is to separate and collect a quantity of a specific component for further analysis, such as by NMR or X-ray crystallography. rssl.com

For instance, in a multi-step synthesis starting from this compound, an intermediate product might be formed that is not stable enough to be purified by distillation. In such cases, flash column chromatography using silica gel or alumina as the stationary phase is a common and effective method for isolation. For more challenging separations of closely related compounds or for obtaining highly pure samples, preparative HPLC is the method of choice. rssl.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

Spectroscopic Techniques for Mechanistic Elucidation (beyond basic identification)

While standard spectroscopic methods like 1H and 13C NMR are routine for product identification, more advanced techniques are necessary to unravel complex reaction mechanisms, trace reaction pathways in real-time, and determine the intricate structures of novel products.

In-situ and Operando Spectroscopy for Reaction Pathway Tracing

In-situ and operando spectroscopy allow for the analysis of a chemical reaction as it happens, under actual reaction conditions, without the need for sampling. mdpi.com This provides a dynamic picture of the reaction, revealing the formation and consumption of intermediates and helping to elucidate the reaction pathway.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy can be used to monitor transformations involving this compound by tracking changes in the vibrational frequencies of key functional groups. For example, in a thiol-ene "click" reaction, the disappearance of the S-H stretching vibration (around 2550 cm⁻¹) and the C=C stretching vibration can be monitored simultaneously to follow the progress of the reaction. researchgate.net

Operando X-ray Absorption Spectroscopy (XAS) is particularly useful for studying reactions catalyzed by metal nanoparticles or complexes. unipd.ityoutube.com If a transformation of this compound is catalyzed by a transition metal, XAS at the sulfur K-edge can provide information about the oxidation state of the sulfur atom and its coordination environment throughout the catalytic cycle. osti.gov This can reveal, for instance, the formation of a metal-thiolate intermediate on the catalyst surface.

Illustrative Application of Operando Spectroscopy

| Technique | Hypothetical Reaction | Information Gained |

|---|---|---|

| In-situ FTIR | Oxidation of this compound to the corresponding disulfide | Monitoring the disappearance of the S-H peak and the appearance of new peaks corresponding to the S-S bond. |

| Operando Raman | Cross-coupling reaction on a semiconductor surface | Observing vibrational modes of surface-adsorbed species to identify key intermediates. |

| Operando XAS | Palladium-catalyzed C-S cross-coupling | Tracking the oxidation state of the palladium catalyst and the coordination of the sulfur atom to the metal center. |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Complex Structure and Stereochemistry Determination of Reaction Products

When the transformation of this compound leads to complex molecules with multiple chiral centers or intricate connectivity, one-dimensional NMR spectra are often insufficient for complete structure determination. Advanced NMR techniques provide the necessary tools to solve these structural puzzles.

Two-Dimensional (2D) NMR Spectroscopy is a suite of experiments that reveal correlations between different nuclei in a molecule.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within a molecule.